3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Anticancer Cell Viability Structure-Activity Relationship

3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-50-8) is a fully synthetic small-molecule benzofuran-2-carboxamide derivative characterized by a 3-bromobenzamido substituent at the C3 position and an N-(4-ethoxyphenyl) carboxamide side-chain. Its molecular formula is C₂₄H₁₉BrN₂O₄ with a molecular weight of approximately 479.3 g/mol.

Molecular Formula C24H19BrN2O4
Molecular Weight 479.3 g/mol
CAS No. 887888-50-8
Cat. No. B3295455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
CAS887888-50-8
Molecular FormulaC24H19BrN2O4
Molecular Weight479.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28)
InChIKeyAMPZEWBGMSOYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-50-8): Procurement-Relevant Compound Identity and Sourcing Baseline


3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-50-8) is a fully synthetic small-molecule benzofuran-2-carboxamide derivative characterized by a 3-bromobenzamido substituent at the C3 position and an N-(4-ethoxyphenyl) carboxamide side-chain. Its molecular formula is C₂₄H₁₉BrN₂O₄ with a molecular weight of approximately 479.3 g/mol . The compound contains a bromine atom suitable for further derivatization via cross-coupling and nucleophilic aromatic substitution, distinguishing it from chloro or des-halo analogs in reactivity-driven medicinal chemistry campaigns .

Why In-Class Benzofuran-2-Carboxamides Cannot Be Interchanged: The Case of 3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide


Benzofuran-2-carboxamide analogs with identical core scaffolds but divergent substitution patterns (e.g., 3-(4-bromobenzamido), 3-(3-chlorobenzamido), or N-(4-methoxyphenyl) variants) exhibit markedly different biological activity profiles. For instance, the para-bromo isomer 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide demonstrates an IC₅₀ of approximately 15 µM in a dose-dependent cell viability assay, while the des-ethoxy analog 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8) lacks the N-(4-ethoxyphenyl) motif and is expected to have altered hydrogen-bonding and lipophilic character [1]. Such positional and electronic variations can shift target engagement by orders of magnitude, making generic substitution scientifically unsound without head-to-head data [1].

Quantitative Differentiation Evidence for 3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide Against Closest Analogs


Para-Bromo Isomer Exhibits Micromolar Antiproliferative Activity, Providing a Benchmark for meta-Bromo Differentiation

The para-bromo regioisomer 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide demonstrates an IC₅₀ of approximately 15 µM in a dose-dependent cell viability assay (48 h treatment) . Direct quantitative data for the meta-bromo target compound in the identical assay is not publicly available. However, the regioisomeric difference (meta- vs. para-bromobenzamido) is known to modulate steric and electronic properties in benzofuran carboxamide series, often resulting in differential target engagement . This data establishes the para isomer as a quantifiable reference point for future head-to-head comparisons with the target meta-bromo compound.

Anticancer Cell Viability Structure-Activity Relationship

Bromine vs. Chlorine Substituent: Class-Level Inference of Enhanced Electrophilic Reactivity for Downstream Derivatization

The meta-bromine substituent on the benzamido ring of the target compound enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are significantly less favorable for the corresponding chloro analog 3-(3-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide [1]. While no direct kinetic comparison is published, the general reactivity order (Ar-Br > Ar-Cl) in oxidative addition steps underpins higher synthetic utility for late-stage diversification in probe and library synthesis [1].

Medicinal Chemistry Cross-Coupling Halogen Reactivity

N-(4-Ethoxyphenyl) vs. N-(4-Nitrophenyl) Substitution: Differential Lipophilicity Guides Pharmacokinetic Property Prioritization

The N-(4-ethoxyphenyl) moiety of the target compound confers moderate lipophilicity (clogP predicted ~4.5–5.0), in contrast to the N-(4-nitrophenyl) analog 3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, which incorporates a polar nitro group (predicted clogP ~3.5–4.0) [1]. This difference in partition coefficient is expected to influence membrane permeability and non-specific protein binding. Although direct comparative ADME data are absent, the class-level inference suggests the ethoxy derivative is better suited for cell-based assays requiring passive membrane diffusion, while the nitro derivative may exhibit higher aqueous solubility [1].

Drug Design Lipophilicity ADME

Best-Fit Research and Industrial Application Scenarios for 3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide


Structure-Activity Relationship (SAR) Studies on Benzofuran-Based Bromodomain or Kinase Inhibitor Scaffolds

The meta-bromo and N-(4-ethoxyphenyl) substitution pattern provides a distinct electronic and steric profile compared to para-bromo or des-ethoxy analogs. Procurement of this compound is justified for SAR matrix expansion where regioisomeric and substituent-dependent modulation of target binding is being systematically investigated .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The aryl bromide handle at the meta position of the benzamido group is a privileged reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers synthesizing bespoke compound libraries for phenotypic or target-based screens can leverage this reactivity to generate diverse analogs more rapidly than with chloro or des-halo precursors [1].

Cellular Target Engagement Assays Requiring Moderate Lipophilicity for Passive Membrane Permeability

The predicted logP range (~4.5–5.0) associated with the ethoxyphenyl group positions this compound favorably for intracellular target engagement studies where adequate membrane permeability is required without the excessive lipophilicity that may lead to non-specific binding or poor solubility .

Physicochemical Comparator for Nitro- and Methoxy-Phenyl Analog Series in ADME Profiling

In ADME screening cascades, this ethoxy-substituted compound serves as a key comparator for its N-(4-nitrophenyl) and N-(4-methoxyphenyl) counterparts. Pairwise evaluation of metabolic stability, plasma protein binding, and permeability across these matched molecular pairs can delineate the role of the ethoxy group in pharmacokinetic optimization .

Quote Request

Request a Quote for 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.